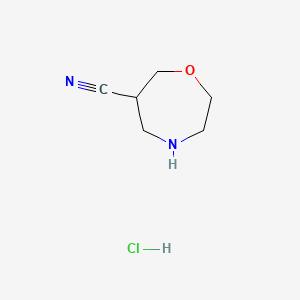

1,4-Oxazepane-6-carbonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11ClN2O |

|---|---|

Molecular Weight |

162.62 g/mol |

IUPAC Name |

1,4-oxazepane-6-carbonitrile;hydrochloride |

InChI |

InChI=1S/C6H10N2O.ClH/c7-3-6-4-8-1-2-9-5-6;/h6,8H,1-2,4-5H2;1H |

InChI Key |

HOKQRAQWAHAHPH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(CN1)C#N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Oxazepane 6 Carbonitrile Hydrochloride and Its Analogues

Strategies for the Formation of the 1,4-Oxazepane (B1358080) Ring System

The formation of the seven-membered 1,4-oxazepane ring is often achieved through the creation of a key ether or amine linkage in an acyclic precursor. Intramolecular strategies are predominant, leveraging the proximity of reactive functional groups to facilitate ring closure.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents the most common and versatile approach for the synthesis of the 1,4-oxazepane ring system. These methods involve the formation of either a C-O or a C-N bond to close the seven-membered ring from a suitably functionalized linear precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final heterocyclic ring.

Intramolecular haloetherification has emerged as a powerful method for the construction of the 1,4-oxazepane ring, proceeding via a regio- and stereoselective 7-endo cyclization. This reaction typically involves the treatment of an unsaturated amino alcohol with a halogen source. The electrophilic halogen activates the alkene, which is then attacked by the tethered hydroxyl group to form the seven-membered ether ring.

This methodology has been successfully applied to the synthesis of polysubstituted chiral 1,4-oxazepanes. nih.gov The stereoselectivity of the cyclization is often controlled by the conformation of the substrate, with the chiral bromonium intermediate playing a key role in directing the regioselectivity of the ring closure. nih.gov A variety of substrates can be employed, leading to tetra- and pentasubstituted oxazepanes in good yields and with moderate to excellent regio- and stereoselectivities. nih.gov

Ring-closing metathesis (RCM) is a versatile and widely used method for the synthesis of unsaturated rings, including those of medium size. wikipedia.orgorganic-chemistry.org The reaction utilizes metal catalysts, most notably ruthenium-based complexes such as Grubbs catalysts, to facilitate the intramolecular metathesis of two terminal alkenes, resulting in the formation of a cycloalkene and a volatile byproduct, typically ethylene. wikipedia.org This entropy-driven process is applicable to the synthesis of a wide range of heterocyclic systems.

While specific examples for the direct synthesis of the parent 1,4-oxazepane ring using RCM are not extensively detailed, the methodology is broadly applicable to diene precursors containing nitrogen and oxygen atoms in the appropriate positions. The general strategy involves the synthesis of an acyclic precursor bearing two terminal alkene moieties, separated by a five-atom chain containing a nitrogen and an oxygen atom. Treatment of this diene with a suitable metathesis catalyst, such as a Grubbs first or second-generation catalyst, would be expected to yield the corresponding unsaturated 1,4-oxazepane derivative. The choice of catalyst can influence the efficiency and stereoselectivity of the reaction. beilstein-journals.org

Reductive cyclization offers another strategic avenue to the 1,4-oxazepane ring system. This approach typically involves the intramolecular reaction of two functional groups within a precursor molecule, where one or both are reduced during the course of the reaction to facilitate cyclization. A common example of this strategy is intramolecular reductive amination.

In this approach, a precursor containing both a ketone or aldehyde and an amine, separated by a suitable tether, can be cyclized in the presence of a reducing agent. The initial formation of a cyclic iminium ion intermediate is followed by its reduction to yield the saturated heterocyclic ring. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.comnih.gov

Cycloaddition Reactions in Oxazepane Construction

While less common for the synthesis of 1,4-oxazepanes, cycloaddition reactions can be a powerful tool for the construction of related oxazepine ring systems. These reactions involve the concerted or stepwise combination of two or more unsaturated components to form a cyclic product.

A notable example of a cycloaddition approach in the synthesis of seven-membered oxazepine rings is the [2+5] cycloaddition reaction between imines (Schiff bases) and carboxylic acid anhydrides to form 1,3-oxazepine-4,7-dione derivatives. orientjchem.orgresearchgate.netuokerbala.edu.iqpnrjournal.comuomustansiriyah.edu.iq It is important to note that this methodology yields the 1,3-oxazepine regioisomer, not the 1,4-oxazepane system.

In this reaction, the imine acts as the two-atom component, and the anhydride (B1165640) provides the five-atom component. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as dry benzene. researchgate.netuokerbala.edu.iq A plausible mechanism involves the nucleophilic attack of the imine nitrogen on one of the carbonyl groups of the anhydride, followed by a series of ring-opening and ring-closing steps to ultimately afford the seven-membered heterocyclic dione. A variety of substituted imines and anhydrides, including maleic and phthalic anhydride, can be utilized in this reaction, providing access to a diverse range of 1,3-oxazepine-4,7-diones. orientjchem.orguokerbala.edu.iq

Alternative Cycloaddition Modes for 1,4-Oxazepane Assembly

While traditional cyclization methods are prevalent, alternative cycloaddition strategies offer unique pathways to the 1,4-oxazepane core. These methods often involve the formation of multiple bonds in a single step, providing rapid access to complex heterocyclic structures.

One such approach is the [3+4] annulation of aza-oxyallyl cations with 1,4-amphoteric compounds. In this strategy, α-halohydroxamates can be treated with a base to generate reactive aza-oxyallyl cation intermediates. These can then undergo a [3+4] cycloaddition with a suitable 1,4-amphoteric reagent, which possesses both a nucleophilic and an electrophilic site, to construct the seven-membered 1,4-oxazepanone ring. nih.govresearchgate.netresearchgate.net For example, the reaction of an aza-oxyallyl cation with a 1,4-amphoteric compound can yield a functionalized 1,4-oxazepan-3-one. nih.gov

1,3-Dipolar cycloadditions represent another versatile method for the synthesis of heterocyclic systems, which can be adapted for the formation of oxazepane precursors or related structures. For instance, the intramolecular [3+2] cycloaddition of nitrile oxides with a tethered alkene can lead to the formation of fused isoxazoline (B3343090) ring systems, which can be further elaborated to access seven-membered rings. mdpi.comnih.govresearchgate.netmdpi.com While direct [4+3] or [5+2] cycloadditions to form the 1,4-oxazepane ring are less common, the principles of dipolar cycloadditions offer a powerful tool for constructing complex molecular architectures. frontiersin.orgnih.govnih.govmdpi.comresearchgate.net

Azomethine ylides are another class of 1,3-dipoles that can be employed in cycloaddition reactions to form nitrogen-containing heterocycles. nih.govmdpi.comresearchgate.net The reaction of an azomethine ylide with a dipolarophile containing an oxygen atom could conceptually lead to precursors for 1,4-oxazepanes. These reactions are known for their high degree of stereocontrol, making them attractive for the synthesis of chiral molecules. nih.gov

| Cycloaddition Mode | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [3+4] Annulation | Aza-oxyallyl cation and 1,4-amphoteric compound | 1,4-Oxazepan-3-one | Rapid assembly of the seven-membered ring. | nih.gov |

| Intramolecular [3+2] Nitrile Oxide Cycloaddition | Unsaturated nitrile oxide | Fused isoxazoline systems | High regio- and stereoselectivity. | mdpi.comresearchgate.net |

| 1,3-Dipolar Cycloaddition of Azomethine Ylides | Azomethine ylide and a dipolarophile | Pyrrolidine-containing scaffolds | Potential for generating multiple stereocenters. | nih.govnih.gov |

Synthesis from N-Propargylamines

N-propargylamines are versatile building blocks for the synthesis of a variety of nitrogen-containing heterocycles, including 1,4-oxazepanes. rsc.orgresearchgate.netrsc.orgnih.gov These approaches are attractive due to their atom economy and the potential for creating complex structures from readily available starting materials. The synthesis of the 1,4-oxazepane ring from N-propargylamines can be achieved through either metal-catalyzed or base-promoted intramolecular cyclization of suitably substituted precursors, such as N-propargylamino alcohols.

Metal-catalyzed cyclization often employs transition metals like copper or gold to activate the alkyne moiety of the N-propargylamine towards nucleophilic attack by a tethered hydroxyl group. For instance, the Cu(I)-catalyzed intramolecular cyclization of m-(propargylamino)benzoic acids has been reported to yield benzo[e] rsc.orgnih.govoxazepan-5-ones. rsc.org Similarly, copper iodide has been used as a catalyst in the reaction of 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols with tolylsulfonyl azide (B81097) to produce functionalized 2,4-diaryl-1,4-oxazepan-7-ones. rsc.org

Base-promoted cyclization provides an alternative, metal-free approach to the 1,4-oxazepane ring system. In this method, a strong base is used to deprotonate the hydroxyl group of the N-propargylamino alcohol, which then undergoes an intramolecular nucleophilic addition to the alkyne. This strategy has been successfully applied to the synthesis of various substituted 1,4-oxazepanes.

| Precursor | Reaction Conditions | Product | Reference |

|---|---|---|---|

| m-(propargylamino)benzoic acids | CuI/Et3N, acetonitrile (B52724), reflux | 3-benzylidene-benzo[e] rsc.orgnih.govoxazepan-5-ones | rsc.org |

| 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols and tolylsulfonyl azide | CuI, triethylamine, dichloromethane, room temperature | 2,4-diaryl-1,4-oxazepan-7-ones | rsc.org |

Introduction and Manipulation of the Carbonitrile Functionality

The introduction of the carbonitrile group is a key step in the synthesis of 1,4-oxazepane-6-carbonitrile (B14887131). This can be achieved either by direct cyanation of a pre-formed 1,4-oxazepane ring or by incorporating the nitrile group into a precursor that is subsequently cyclized.

Direct Cyanation Strategies

Direct C-H cyanation of saturated heterocycles is a challenging transformation but offers a highly efficient route to cyanated products. While methods for the direct cyanation of aromatic heterocycles are more established, nih.govacs.orgnih.govrsc.org recent advances have made the cyanation of saturated systems more feasible. One potential strategy for the direct cyanation of a 1,4-oxazepane would involve the in-situ generation of an iminium ion intermediate, which is then trapped by a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). This approach has been demonstrated for the regioselective α'-cyanation of unprotected cyclic amines.

Precursor-Based Incorporation of the Carbonitrile Group

A more common approach involves the use of a precursor that already contains the carbonitrile functionality or a group that can be readily converted to a nitrile.

The Strecker synthesis is a classical method for preparing α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. masterorganicchemistry.commasterorganicchemistry.comwikipedia.orgpearson.comorganic-chemistry.org A cyclic imine precursor derived from a suitably functionalized 1,4-oxazepane could potentially undergo a Strecker-type reaction to introduce the carbonitrile group at the desired position.

Another powerful strategy is the ring-opening of aziridines with a cyanide nucleophile. organic-chemistry.org For instance, an aziridine (B145994) precursor, which can be synthesized from a corresponding amino alcohol, can be opened with a cyanide source to yield a β-amino nitrile. This intermediate can then be elaborated and cyclized to form the 1,4-oxazepane-6-carbonitrile. This method allows for good control over regioselectivity and stereoselectivity.

| Method | Precursor | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| Strecker Synthesis | Cyclic imine | Cyanide source (e.g., KCN, TMSCN) | α-Amino nitrile | masterorganicchemistry.commasterorganicchemistry.com |

| Aziridine Ring-Opening | Aziridine | Cyanide source (e.g., NaCN) | β-Amino nitrile | organic-chemistry.org |

Chiral Synthesis of 1,4-Oxazepane-6-carbonitrile and Stereoselective Routes

The synthesis of enantiomerically pure 1,4-oxazepane-6-carbonitrile can be achieved through various stereoselective strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

Enantioselective and Diastereoselective Synthesis

Chiral pool synthesis is a common approach where readily available chiral starting materials, such as amino acids, are used to construct the target molecule. For example, enantiomerically pure amino acids can be elaborated into precursors for 1,4-oxazepanes, with the stereocenter from the amino acid defining the stereochemistry of the final product. nih.govrsc.orgnih.govrsc.org A one-pot synthesis of enantiomerically pure 3,6-disubstituted 1,4-oxazepanes has been developed from S-amino acid-derived aziridines and R-glycidol. rsc.org This strategy involves a tandem aziridine/epoxide ring-opening sequence. rsc.org

Diastereoselective cyclization reactions can be used to control the relative stereochemistry of multiple stereocenters in the 1,4-oxazepane ring. For instance, the haloetherification of chiral unsaturated amino alcohols has been shown to proceed with high regio- and stereoselectivity to yield polysubstituted chiral 1,4-oxazepanes. nih.gov The stereochemical outcome is often dictated by the conformation of the substrate in the transition state. nih.gov

Enantioselective synthesis can also be achieved through the use of chiral catalysts. For example, the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid has been used to access chiral 1,4-benzoxazepines with high enantioselectivity. nih.govacs.org While this has been demonstrated for the benzo-fused analogues, the principle could be extended to the synthesis of non-fused chiral 1,4-oxazepanes.

| Strategy | Starting Material/Precursor | Key Step | Product Features | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | S-amino acid derived aziridines and R-glycidol | Tandem aziridine/epoxide ring opening | Enantiomerically pure 3,6-disubstituted 1,4-oxazepanes | nih.govrsc.org |

| Diastereoselective Cyclization | Chiral unsaturated amino alcohols | Regio- and stereoselective 7-endo haloetherification | Polysubstituted chiral 1,4-oxazepanes | nih.gov |

| Enantioselective Catalysis | 3-Substituted oxetanes | Chiral phosphoric acid-catalyzed desymmetrization | Chiral 1,4-benzoxazepines (up to 94% ee) | nih.govacs.org |

Substrate-Controlled Stereoselectivity

In substrate-controlled stereoselective synthesis, the stereochemistry of the final product is dictated by a pre-existing chiral center in the starting material. This approach is effective for the synthesis of chiral 1,4-oxazepanes, where the conformation of the substrate plays a primary role in determining the stereochemical outcome. nih.gov

One prominent example involves a regio- and stereoselective 7-endo cyclization through haloetherification. nih.govfigshare.com In this method, the stereoselectivity is primarily controlled by the conformation of the substrate during the formation of a chiral bromonium intermediate. nih.gov Computational and experimental studies have confirmed that this intermediate is formed without a transition state, meaning the substrate's preferred conformation directly influences the stereochemical outcome of the cyclization. nih.gov This methodology has been successfully applied to a range of substrates, yielding tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent stereoselectivities. nih.gov

Another example of substrate control is the synthesis of chiral 1,4-oxazepane-5-carboxylic acids starting from polymer-supported L-homoserine. rsc.orgrsc.org The inherent chirality of the amino acid starting material directs the stereochemical course of the subsequent reactions, leading to the formation of chiral 1,4-oxazepane derivatives. rsc.org The process involves the immobilization of Fmoc-HSe(TBDMS)-OH on a solid support, followed by a series of reactions including alkylation with 2-bromoacetophenones. rsc.org The cleavage from the polymer support can then yield the cyclized 1,4-oxazepane products. rsc.orgrsc.org The stereoselectivity is dependent on the substitution pattern of the starting materials. rsc.org

Table 1: Examples of Substrate-Controlled Stereoselectivity in 1,4-Oxazepane Synthesis

| Starting Material | Key Reaction | Stereochemical Control | Product | Reference |

|---|---|---|---|---|

| Chiral Alkenols | 7-endo haloetherification | Substrate conformation during bromonium ion formation | Polysubstituted chiral 1,4-oxazepanes | nih.gov |

Auxilliary-Mediated Chiral Induction

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereoselective formation of a new chiral center. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. This strategy is a cornerstone of asymmetric synthesis.

A widely used class of chiral auxiliaries are the oxazolidinones, often referred to as Evans auxiliaries. wikipedia.orgresearchgate.net These are typically derived from amino acids or amino alcohols. wikipedia.org The oxazolidinone is first acylated, and the bulky substituents on the auxiliary then sterically hinder one face of the resulting enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. wikipedia.orgresearchgate.net This method has been successfully applied to a variety of transformations, including stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.org After the reaction, the auxiliary can be cleaved to reveal the chiral product. wikipedia.org

Another effective chiral auxiliary is camphorsultam, which has proven to be highly effective in controlling stereochemistry in reactions such as Michael additions and Claisen rearrangements. wikipedia.org

While the use of chiral auxiliaries is a powerful and well-established method for asymmetric synthesis, specific examples of its application in the synthesis of 1,4-Oxazepane-6-carbonitrile hydrochloride or its direct analogues are not prominently featured in the reviewed literature. However, the principles of auxiliary-mediated chiral induction represent a viable and potent strategy that could be adapted for the stereocontrolled synthesis of such compounds.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a central focus of modern organic synthesis.

For derivatives of the 1,4-oxazepane scaffold, a notable example is the enantioselective synthesis of chiral 1,4-benzoxazepines through the desymmetrization of 3-substituted oxetanes. nih.govacs.org This metal-free process is catalyzed by a confined chiral phosphoric acid (CPA). nih.gov The reaction proceeds under mild conditions and provides access to chiral seven-membered 1,4-benzoxazepines in good to high yields (up to 98%) and with high enantioselectivity (up to 94% ee). nih.gov The catalyst, a SPINOL-derived chiral phosphoric acid, effectively controls the stereochemical outcome of the ring-opening and subsequent intramolecular cyclization. nih.govacs.org The versatility of this method has been demonstrated across a broad range of substrates. nih.gov

Table 2: Catalytic Asymmetric Synthesis of 1,4-Benzoxazepine Derivatives

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| 3-Tethered Oxetane | (R)-CPA-8 (10 mol%) | 85 | 92 | nih.govacs.org |

| Oxetane with p-F benzyl (B1604629) group | (R)-CPA-8 (10 mol%) | 96 | 94 | nih.gov |

| Oxetane with o-Cl benzyl group | (R)-CPA-8 (10 mol%) | 98 | 92 | nih.gov |

This catalytic approach highlights a powerful strategy for accessing chiral 1,4-oxazepane-related structures, although it is focused on their benzo-fused counterparts. The development of similar catalytic asymmetric methods for non-fused 1,4-oxazepanes remains an area of interest.

Kinetic Resolution Techniques for 1,4-Oxazepane Derivatives

Kinetic resolution is a method for separating a racemic mixture of chiral molecules by reacting them with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. This results in the separation of the faster-reacting enantiomer (as a product) from the unreacted, enantiomerically enriched slower-reacting enantiomer.

A successful application of this principle has been demonstrated in the acylative kinetic resolution of planar chiral paracyclophanols using a chiral isothiourea catalyst. nih.gov In this process, the catalyst selectively acylates one enantiomer of the racemic starting material at a much higher rate, allowing for the separation of the acylated product from the unreacted alcohol with high enantiomeric purity. nih.gov Selectivity factors (s) of up to 50 have been achieved, indicating a significant difference in reaction rates between the two enantiomers. nih.gov

Enzymatic kinetic resolution is another powerful technique, where enzymes are used as the chiral catalysts. This method has been used for the resolution of various compounds, including ferrocene (B1249389) derivatives, where lipases selectively hydrolyze one enantiomer of an enol acetate, leaving the other enantiomer unreacted and in high enantiomeric excess. researchgate.net

While kinetic resolution is a potent tool for obtaining enantiomerically pure compounds, the scientific literature reviewed does not provide specific examples of its application to the resolution of racemic 1,4-oxazepane derivatives. The adaptation of known kinetic resolution protocols, such as those using chiral catalysts or enzymes, to this class of compounds could provide a valuable route to their enantiopure forms.

Stereochemical Purity Assessment in Synthesis

The determination of stereochemical purity is crucial in asymmetric synthesis. Several analytical techniques are employed to quantify the enantiomeric or diastereomeric excess of the synthesized chiral compounds.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a primary method for determining the enantiomeric excess (ee) of a product. This technique separates the enantiomers of a chiral compound, allowing for their quantification. It was used, for instance, to determine the enantiomeric excesses of the 1,4-benzoxazepines produced via catalytic asymmetric desymmetrization. nih.govacs.org The separation of diastereomers, when they are chromatographically distinct, can also be achieved using standard reverse-phase HPLC (RP-HPLC). rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for assessing stereochemical purity and determining the relative and absolute configuration of chiral molecules. nih.gov One-dimensional (1H, 13C) and two-dimensional (COSY, NOESY, HMQC, HMBC) NMR experiments are used to elucidate the structure and stereochemistry of the synthesized molecules. nih.govresearchgate.net For instance, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, detailed NMR analysis, including Nuclear Overhauser Effect (NOE) correlations, was used to confirm the structure and relative stereochemistry of the diastereomers. researchgate.net

Table 3: Methods for Stereochemical Purity Assessment

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| Chiral HPLC | Separation of enantiomers | Enantiomeric Excess (ee) | nih.govacs.org |

| RP-HPLC | Separation of diastereomers | Diastereomeric ratio, crude purity | rsc.org |

Green Chemistry Approaches in 1,4-Oxazepane Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 1,4-oxazepane and its analogues, there is a growing interest in developing more environmentally benign methodologies.

One approach involves designing syntheses with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product. The synthesis of 1,4-oxazepane cores from N-propargylamines is an example of a strategy that benefits from high atom economy and shorter synthetic routes. rsc.org Tandem reactions, where multiple bond-forming events occur in a single pot, also contribute to greener synthesis by reducing the number of steps, solvent usage, and purification operations.

Solvent-Free and Mechanochemical Reactions (e.g., Grinding-Assisted Synthesis)

Solvent-free and mechanochemical reactions represent advanced green chemistry techniques that minimize or eliminate the need for conventional solvents, which are often a major source of chemical waste. Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions. These methods can lead to shorter reaction times, higher yields, and different selectivity compared to solution-based reactions.

Despite the significant environmental benefits of these approaches, a review of the current literature did not yield specific examples of solvent-free or mechanochemical methods being applied to the synthesis of the 1,4-oxazepane ring system. This indicates a potential area for future research and development, where the principles of mechanochemistry could be applied to create more sustainable synthetic routes to these valuable heterocyclic compounds.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. arkat-usa.orgnih.gov The application of microwave irradiation in the synthesis of heterocyclic compounds, including 1,4-oxazepane analogues, leverages the efficient and uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively. researchgate.net

In the context of synthesizing the 1,4-oxazepane scaffold, microwave-assisted protocols can be applied to key cyclization steps. For instance, the intramolecular cyclocondensation of a suitable amino alcohol precursor to form the seven-membered ring can be dramatically expedited. While conventional methods might require several hours of reflux, a microwave-assisted approach can often achieve the same or better conversion in a matter of minutes. arkat-usa.org This rapid heating is particularly advantageous for reactions that are prone to side-product formation at prolonged high temperatures.

Research on related heterocyclic systems, such as dibenzo[b,f] researchgate.netresearchgate.netoxazepines, has demonstrated the efficacy of microwave-assisted one-pot syntheses, achieving high yields (up to 99%) by reacting components like o-aminophenol with o-halobenzaldehydes. researchgate.net These principles are transferable to the synthesis of saturated 1,4-oxazepane rings. The use of high-boiling, microwave-absorbent solvents like dimethylformamide (DMF) or poly(ethylene glycol) (PEG) can further enhance the efficiency of these protocols. nih.govresearchgate.net

The table below illustrates a comparative overview of a hypothetical cyclization step in the synthesis of a 1,4-oxazepane precursor, highlighting the typical advantages of microwave irradiation.

| Parameter | Conventional Heating Protocol | Microwave-Assisted Protocol |

|---|---|---|

| Reaction Time | 8-24 hours | 10-30 minutes |

| Temperature | 80-120°C (Oil Bath) | 100-150°C (Direct Molecular Heating) |

| Yield | Moderate (e.g., 60-75%) | Good to Excellent (e.g., 85-95%) |

| Purity of Crude Product | Often requires extensive purification | Higher, with fewer byproducts |

| Energy Efficiency | Low | High |

Use of Recyclable Catalysts and Reagents

The principles of green chemistry are increasingly influencing synthetic strategies, with a significant emphasis on the use of recyclable catalysts and reagents to minimize waste and improve economic viability. metu.edu.tr In the synthesis of 1,4-oxazepane-6-carbonitrile and its analogues, several key steps can be designed to incorporate recoverable catalytic systems.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration and reused in subsequent batches. mdpi.comresearchgate.net This approach avoids costly and often difficult separation processes associated with homogeneous catalysts.

Potential applications in 1,4-oxazepane synthesis include:

Reductive Amination: The formation of the secondary amine within the oxazepane precursor can be achieved using heterogeneous catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with a hydrogen source. These catalysts are readily filtered and can be reused multiple times.

Cyclization Reactions: Acid or base-catalyzed cyclization steps can employ solid-supported catalysts. For example, acidic resins like Amberlyst-15 or basic catalysts like silica-supported amines can be used to facilitate ring closure.

Asymmetric Synthesis: For the synthesis of chiral 1,4-oxazepanes, immobilized organocatalysts (e.g., proline derivatives anchored to a polymer or silica (B1680970) support) can be used. metu.edu.tr These catalysts offer the benefits of stereocontrol combined with the ease of recovery and reuse, which is a significant advantage over their soluble counterparts. researchgate.net

The table below summarizes various types of recyclable catalysts and their potential application in the synthesis of the 1,4-oxazepane core.

| Catalyst Type | Example | Potential Application Step | Recovery Method |

|---|---|---|---|

| Supported Metal Catalyst | Pd/C, PtO₂, Nano-Ag/g-C₃N₄ | Hydrogenation, Reductive Amination | Filtration |

| Solid Acid Catalyst | Amberlyst-15, Sulphated Al-MCM-41 | Cyclization, Etherification | Filtration |

| Immobilized Organocatalyst | Silica-supported Prolinamides | Asymmetric Aldol/Michael Reactions | Filtration |

| Metal-Organic Framework (MOF) | MOF-199 (Copper-based) | Coupling Reactions | Filtration/Centrifugation |

Protecting Group Strategies in 1,4-Oxazepane-6-carbonitrile Synthesis

The synthesis of complex heterocyclic molecules like 1,4-oxazepane-6-carbonitrile, which contains multiple reactive functional groups, necessitates a carefully planned protecting group strategy. jocpr.com Protecting groups are used to temporarily mask reactive sites (such as amines and hydroxyls) to prevent them from undergoing unwanted reactions during a synthetic sequence. biosynth.com

The construction of the 1,4-oxazepane ring typically starts from precursors containing both an amine and a hydroxyl group. The differential reactivity of these groups must be managed to ensure the desired bond formations occur in a controlled manner.

Amine Protection: The secondary amine in the 1,4-oxazepane backbone is often protected to prevent N-alkylation or other side reactions during subsequent synthetic manipulations. The most common protecting groups are carbamates, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) . The Boc group is stable under a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA), while the Fmoc group is stable to acid but cleaved by a mild base (e.g., piperidine). neliti.com In specific syntheses of 1,4-oxazepane derivatives, nitrobenzenesulfonyl groups have also been employed as effective amine protecting groups. nih.govrsc.org

Hydroxyl Protection: The hydroxyl group of the precursor amino alcohol must often be protected to prevent O-alkylation or oxidation. Silyl ethers are a popular choice due to their ease of installation and removal under specific conditions. The tert-butyldimethylsilyl (TBDMS) group is commonly used; it is introduced using TBDMS-Cl and a base like imidazole (B134444) and is typically removed using a fluoride (B91410) source (e.g., TBAF) or acid. nih.govrsc.org

The following table details common protecting groups for amines and hydroxyls relevant to 1,4-oxazepane synthesis.

| Functional Group | Protecting Group | Abbreviation | Typical Cleavage Conditions |

|---|---|---|---|

| Amine | tert-butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) |

| Amine | 9-fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Hydroxyl | tert-butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) or Acid |

| Hydroxyl | Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) |

In a multi-step synthesis, the ability to deprotect one functional group without affecting another is critical. This concept is known as an orthogonal protection strategy. jocpr.comneliti.com It allows for the selective unmasking of reactive sites at different stages of the synthesis, enabling precise molecular construction.

A relevant example in the synthesis of 1,4-oxazepane-5-carboxylic acids involved the use of an Fmoc-protected amine and a TBDMS-protected hydroxyl group on a homoserine precursor attached to a solid support. nih.govrsc.orgrsc.org

The Fmoc group protects the amine during initial reactions.

The TBDMS group protects the hydroxyl group.

Cleavage from the resin and removal of the TBDMS group can be achieved simultaneously using trifluoroacetic acid (TFA), leaving the Fmoc group intact if it were not for its lability under prolonged acidic conditions. nih.govrsc.org A more classic orthogonal pair would be the use of an acid-labile Boc group and a base-labile Fmoc group, or an acid-labile TBDMS group and a hydrogenolysis-labile Benzyl (Bn) group.

This orthogonality is crucial for synthesizing complex derivatives where, for example, the amine might need to be deprotected for an acylation reaction while the hydroxyl group remains protected, or vice versa.

The table below presents examples of orthogonal protecting group pairs.

| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 | Cleavage Condition 2 | Orthogonality |

|---|---|---|---|---|

| Boc (Amine) | Acid (TFA) | Fmoc (Amine) | Base (Piperidine) | Yes |

| TBDMS (Hydroxyl) | Fluoride (TBAF) | Bn (Hydroxyl) | Hydrogenolysis (H₂, Pd/C) | Yes |

| Fmoc (Amine) | Base (Piperidine) | TBDMS (Hydroxyl) | Acid / Fluoride | Yes |

| Alloc (Amine) | Pd(0) catalyst | Boc (Amine) | Acid (TFA) | Yes |

Scale-Up Considerations for 1,4-Oxazepane-6-carbonitrile Synthesis

Transitioning the synthesis of a compound like this compound from a laboratory setting (milligram to gram scale) to industrial production (kilogram scale and beyond) presents a unique set of challenges. mdpi.com The primary goals of scale-up are to ensure the process is safe, cost-effective, robust, and environmentally sustainable.

Key considerations include:

Cost and Availability of Starting Materials: Reagents that are acceptable for small-scale synthesis may be prohibitively expensive or unavailable in bulk quantities. The synthetic route may need to be redesigned to start from cheaper, more readily available commodity chemicals.

Process Safety: Reactions that are easily managed in the lab, such as those with significant exotherms or those that use hazardous reagents, require careful engineering controls on a large scale. Heat transfer becomes a critical issue, as the surface-area-to-volume ratio decreases dramatically.

Reaction Conditions: Optimization of concentration, temperature, pressure, and reaction time is crucial. The use of protecting groups, while necessary, adds steps and material costs, so routes that minimize their use are preferred for industrial processes. neliti.com

Purification Methods: Purification by column chromatography, common in research labs, is generally not feasible for large-scale production. The process must be adapted to favor purification by crystallization, distillation, or extraction, which are more scalable and cost-effective. The final hydrochloride salt form of the target compound is advantageous as it is typically a crystalline solid, facilitating purification.

The following table contrasts common lab-scale practices with the requirements for industrial scale-up.

| Aspect | Laboratory Scale (grams) | Industrial Scale (kilograms+) |

|---|---|---|

| Primary Goal | Proof of concept, obtaining material for testing | Cost-efficiency, safety, robustness, high throughput |

| Reagent Choice | Based on reactivity and convenience | Based on cost, availability, and safety |

| Purification | Column Chromatography | Crystallization, Distillation, Extraction |

| Solvent Use | Often used in large excess; wide variety | Minimized and recycled; selected from a list of approved "green" solvents |

| Heat Transfer | Easily managed with heating mantles/ice baths | Critical engineering challenge requiring jacketed reactors |

| Process Control | Manual monitoring | Automated process control and online analytics |

Spectroscopic and Structural Elucidation of 1,4 Oxazepane 6 Carbonitrile Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the molecular framework by probing the magnetic properties of atomic nuclei. For 1,4-oxazepane (B1358080) analogues, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete assignment of all signals and for establishing the connectivity and spatial arrangement of atoms. rsc.org

Proton NMR is fundamental in determining the structure of organic molecules by providing information about the number of different types of protons, their electronic environment, and their proximity to other protons.

The chemical shift (δ) of a proton in an ¹H-NMR spectrum is indicative of its local electronic environment. In 1,4-oxazepane systems, protons attached to carbons adjacent to the oxygen atom are typically deshielded and appear at a lower field (higher ppm) compared to those adjacent to the nitrogen atom. Protons on the carbon bearing a substituent, such as a nitrile or carboxylic acid group, will also have their chemical shifts significantly influenced.

For instance, in chiral 1,4-oxazepane-5-carboxylic acid derivatives, the proton at the C5 position (H-5) is expected to be deshielded due to the adjacent carboxylic acid group. rsc.org The protons on the methylene (B1212753) groups of the oxazepane ring (at positions 2, 3, 6, and 7) will exhibit complex splitting patterns due to coupling with neighboring protons. The specific chemical shifts are highly dependent on the substituents on the nitrogen and elsewhere on the ring. rsc.orgrsc.org

Table 1: Representative ¹H-NMR Chemical Shift Assignments for a 1,4-Oxazepane Analogue

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 4.5 - 5.0 | dd |

| H-3a | 3.0 - 3.5 | m |

| H-3b | 3.5 - 4.0 | m |

| H-5 | 4.0 - 4.5 | dd |

| H-6a | 2.0 - 2.5 | m |

| H-6b | 2.5 - 3.0 | m |

| H-7a | 3.8 - 4.2 | m |

| H-7b | 4.2 - 4.6 | m |

Note: This table is illustrative and actual values can vary based on the specific analogue and solvent.

The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between adjacent protons and is thus a powerful tool for determining stereochemistry and conformation. In seven-membered rings like 1,4-oxazepane, which can exist in various conformations such as a chair or boat, the analysis of vicinal (³J) coupling constants is crucial. rsc.org

For example, a larger ³J value (typically 7-9 Hz) is indicative of an axial-axial relationship between two protons, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. reddit.com In the study of diastereomeric 1,4-oxazepane derivatives, significant differences in coupling constants can be observed between isomers. For one diastereomer, two relatively large couplings and one small long-range coupling might be seen, resulting in a doublet of doublet of doublets. In contrast, the other diastereomer might show smaller and nearly equal vicinal coupling constants, leading to a pseudotriplet signal. rsc.org This detailed analysis of coupling constants allows for the assignment of the relative configuration of stereocenters within the oxazepane ring. rsc.org

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the 1,4-oxazepane ring system gives a distinct signal. The chemical shifts in ¹³C-NMR are sensitive to the electronic environment, with carbons bonded to heteroatoms (oxygen and nitrogen) appearing at a lower field. The carbon of the nitrile group (-C≡N) in a compound like 1,4-Oxazepane-6-carbonitrile (B14887131) would typically appear in the range of 115-125 ppm.

In the analysis of 1,4-oxazepane-5-carboxylic acid analogues, the carbonyl carbon of the acid group is readily identified by its characteristic downfield shift (typically > 170 ppm). researchgate.net The carbons of the oxazepane ring appear in the region of approximately 40-80 ppm. Complete assignment of all carbon signals is often facilitated by the use of two-dimensional NMR techniques. rsc.org

Table 2: Representative ¹³C-NMR Chemical Shift Assignments for a 1,4-Oxazepane Analogue

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 75 - 85 |

| C-3 | 45 - 55 |

| C-5 | 50 - 60 |

| C-6 | 25 - 35 |

| C-7 | 65 - 75 |

Note: This table is illustrative and actual values can vary based on the specific analogue and solvent.

Two-dimensional NMR techniques are indispensable for the complete and unambiguous structural elucidation of complex molecules like 1,4-oxazepane analogues. rsc.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu This allows for the tracing of the proton connectivity throughout the entire 1,4-oxazepane ring system, confirming the sequence of methylene groups and their relationship to substituted positions. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu This allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.comsdsu.edu This is extremely powerful for piecing together the molecular structure, as it can establish connectivity across heteroatoms or quaternary carbons. For example, an HMBC correlation from a proton on C-7 to the carbon at C-5 would confirm a key structural linkage within the 1,4-oxazepane ring. rsc.orgresearchgate.net

Through the systematic application of these advanced NMR techniques, a complete and detailed picture of the molecular structure of 1,4-oxazepane analogues can be constructed, providing a solid foundation for understanding their chemical and biological properties. rsc.org

Advanced NMR Techniques (COSY, NOESY, HMQC, HMBC)

Determination of Relative Configuration

The determination of the relative configuration of substituents on the 1,4-oxazepane ring is crucial for understanding its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlation techniques like Nuclear Overhauser Effect (NOE) spectroscopy, is a powerful tool for this purpose.

In substituted 1,4-oxazepane analogues, the seven-membered ring can adopt various conformations, such as chair and boat forms. The spatial proximity of protons in a specific conformation can be determined by observing NOE correlations. For instance, an NOE correlation between two protons indicates that they are close to each other in space (typically within 5 Å), which allows for the assignment of their relative stereochemistry (e.g., cis or trans).

A study on chiral 1,4-oxazepane-5-carboxylic acid derivatives demonstrated the use of NOE to confirm the relative configuration of diastereomers. researchgate.net By analyzing the NOE correlations, researchers were able to definitively assign the spatial arrangement of substituents on the oxazepane ring. researchgate.net The analysis of vicinal ¹H-¹H coupling constants also provides valuable information about the dihedral angles between adjacent protons, further aiding in the conformational analysis and determination of the relative configuration. researchgate.net

Table 1: Representative NOE Correlations for a Hypothetical cis-1,4-Oxazepane-6-carbonitrile Analogue

| Irradiated Proton | Observed NOE | Inferred Proximity |

| H-6 (axial) | H-5 (axial), H-7 (axial) | Protons on the same face of the ring |

| H-6 (equatorial) | H-5 (equatorial), H-7 (equatorial) | Protons on the same face of the ring |

| H-3 (axial) | H-2 (axial), H-5 (axial) | Axial protons on the same side of the ring |

This table is illustrative and based on general principles of NOE for cyclic systems.

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Absorption Bands for Oxazepane Ring and Carbonitrile Group

The FT-IR spectrum of 1,4-oxazepane-6-carbonitrile hydrochloride is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

The carbonitrile (C≡N) group typically shows a sharp and medium-intensity absorption band in the region of 2260-2240 cm⁻¹. This distinct peak is a reliable indicator of the presence of the nitrile functionality.

The 1,4-oxazepane ring contributes to several regions of the IR spectrum:

C-H stretching: Aliphatic C-H stretching vibrations from the methylene groups of the ring are expected in the 3000-2850 cm⁻¹ region.

C-O-C stretching: The ether linkage within the oxazepane ring will give rise to a strong C-O-C stretching band, typically in the 1150-1085 cm⁻¹ range.

C-N stretching: The amine C-N stretching vibration usually appears in the 1250-1020 cm⁻¹ region.

CH₂ bending: Scissoring and rocking vibrations of the methylene groups will be observed in the fingerprint region, around 1470-1430 cm⁻¹.

Hydrogen Bonding Network Analysis

As a hydrochloride salt, 1,4-oxazepane-6-carbonitrile will exhibit characteristics of intermolecular hydrogen bonding in its solid-state FT-IR spectrum. The protonated secondary amine (N⁺-H) is expected to show a broad absorption band in the region of 3000-2500 cm⁻¹. This broadening is a result of the hydrogen bonding between the ammonium (B1175870) proton and the chloride anion (N⁺-H···Cl⁻). The presence of this broad band often overlaps with the C-H stretching vibrations. The position and shape of this band can provide insights into the strength and nature of the hydrogen bonding network within the crystal lattice. Studies on other hydrochloride salts have shown that strong hydrogen bonds can significantly shift the N-H stretching frequency to lower wavenumbers.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N⁺-H (Ammonium) | Stretching (H-bonded) | 3000 - 2500 | Broad, Strong |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium to Strong |

| C≡N (Nitrile) | Stretching | 2260 - 2240 | Sharp, Medium |

| CH₂ | Bending (Scissoring) | ~1465 | Medium |

| C-N | Stretching | 1250 - 1020 | Medium |

| C-O-C (Ether) | Stretching | 1150 - 1085 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₆H₁₁ClN₂O), the expected exact mass of the protonated molecule [M+H]⁺ (referring to the free base C₆H₁₀N₂O) can be calculated.

The molecular formula of the free base is C₆H₁₀N₂O. The exact mass of the protonated molecule [C₆H₁₁N₂O]⁺ would be calculated as follows:

6 x (atomic mass of ¹²C) + 11 x (atomic mass of ¹H) + 2 x (atomic mass of ¹⁴N) + 1 x (atomic mass of ¹⁶O)

6(12.000000) + 11(1.007825) + 2(14.003074) + 1(15.994915) = 127.08714 u

An experimental HRMS measurement yielding a mass value very close to this calculated value would confirm the elemental composition of the molecule.

Fragmentation Patterns and Structural Information

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure. For 1,4-oxazepane-6-carbonitrile, common fragmentation pathways in electron ionization (EI) or electrospray ionization with collision-induced dissociation (ESI-CID) would involve the cleavage of the oxazepane ring.

Key fragmentation pathways would likely include:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the loss of radicals and the formation of stable iminium ions.

Cleavage of the ether linkage: The C-O bond can also cleave, leading to characteristic fragment ions.

Loss of the nitrile group: The molecule could lose the carbonitrile group as a radical (•CN) or as HCN.

Table 3: Predicted Key Fragment Ions for 1,4-Oxazepane-6-carbonitrile in Mass Spectrometry

| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragmentation Pathway |

| 126 | [C₆H₁₀N₂O]⁺• | Molecular ion (free base) |

| 99 | [C₅H₇N₂]⁺ | Loss of •CH₂OH |

| 83 | [C₄H₇N₂]⁺ | Ring opening and subsequent cleavages |

| 70 | [C₄H₈N]⁺ | α-cleavage at C5-C6 and loss of •CH(CN)O |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the ring |

| 43 | [C₂H₅N]⁺ | Cleavage of the ring |

This table presents hypothetical fragmentation patterns based on the structure of the compound and general fragmentation rules.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an indispensable technique for the unambiguous determination of the absolute configuration of chiral molecules and for providing a detailed picture of their three-dimensional structure in the solid state. For analogues of 1,4-oxazepane-6-carbonitrile, this method has been successfully employed to establish stereochemistry and analyze conformational preferences in the crystalline form.

Similarly, X-ray diffraction studies have been conducted on novel chiral enaminones and their 1,4-oxazepinium derivatives. researchgate.net For instance, the crystal structure of (3R)-5,7-dimethyl-3-phenyl-2,3-dihydro- researchgate.netresearchgate.netoxazepinium trifluoroborate was determined, providing precise atomic coordinates and confirming the absolute stereochemistry. researchgate.net

The solid-state conformation of the 1,4-oxazepane ring is a key feature revealed by X-ray crystallography. In the case of some 1,4,2-oxazaphosphepines, a related class of compounds, X-ray analysis has shown that a chair conformation is the most stable arrangement in the crystal lattice. mdpi.com This preference for a chair-like geometry is a recurring theme in the structural chemistry of seven-membered heterocyclic rings, as it minimizes steric strain.

Interactive Table: Crystallographic Data for Selected 1,4-Oxazepane Analogues

| Compound | Formula | Crystal System | Space Group | Key Findings |

|---|---|---|---|---|

| (S)-4-benzyl-3,4,5,6-tetrahydro-2H-benzo[b] researchgate.netresearchgate.netoxazepin-3-yl)methanol | C₁₆H₁₉NO₂ | Orthorhombic | P2₁2₁2₁ | Confirmed (S) absolute configuration. nih.gov |

| (3R)-5,7-dimethyl-3-phenyl-2,3-dihydro- researchgate.netresearchgate.netoxazepinium trifluoroborate | C₁₃H₁₆BF₃NO | Tetragonal | P4₃ | Determined absolute stereochemistry. researchgate.net |

Chiroptical Spectroscopy (e.g., Circular Dichroism, CD)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful tool for investigating the stereochemical features of chiral molecules in solution. Unlike X-ray crystallography, which provides a static picture of the solid state, CD spectroscopy offers insights into the dynamic conformational behavior of molecules in a liquid phase.

CD spectroscopy is highly sensitive to the stereochemistry of a molecule. Enantiomers, being non-superimposable mirror images, exhibit equal and opposite CD signals. This property makes CD an effective method for chiral discrimination and for assessing the enantiomeric purity of a sample. For synthetic procedures aiming to produce a single enantiomer of a 1,4-oxazepane analogue, CD can be used to confirm the stereochemical outcome and quantify the enantiomeric excess. While specific CD spectra for this compound are not available, the principles of the technique are broadly applicable to this class of compounds. The sign and intensity of the Cotton effects in a CD spectrum are characteristic of a particular enantiomer and can be used as a fingerprint for its identification.

The seven-membered ring of 1,4-oxazepanes is conformationally flexible. In solution, these molecules can exist as an equilibrium of different conformers, such as chair and boat forms. CD spectroscopy is particularly adept at probing these conformational equilibria because the observed CD spectrum is a population-weighted average of the spectra of the individual conformers. nih.gov

For example, in the study of 1,4-oxazepane-2,5-diones, CD spectroscopy was utilized alongside other spectroscopic methods to determine the stereochemistry of these compounds. researchgate.net The observed CD spectrum provides information about the preferred solution-phase conformation of the oxazepane ring system. By comparing experimental CD spectra with those predicted by theoretical calculations for different possible conformations, it is possible to deduce the dominant conformer in solution.

Furthermore, NMR spectroscopy, often used in conjunction with chiroptical methods, can provide detailed information about the conformation of 1,4-oxazepane rings in solution. For instance, the analysis of vicinal ¹H–¹H coupling constants in chiral 1,4-oxazepane-5-carboxylic acids indicated that the scaffold predominantly exists in the most energetically favorable chair conformation in solution. nih.gov This finding from NMR complements the insights that can be gained from CD spectroscopy, together providing a comprehensive picture of the molecule's three-dimensional structure and behavior in solution.

Computational and Theoretical Investigations of 1,4 Oxazepane 6 Carbonitrile Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecular systems. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties. For a substituted seven-membered heterocycle such as 1,4-Oxazepane-6-carbonitrile (B14887131) hydrochloride, these calculations are invaluable for exploring its complex potential energy surface.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure, geometry, and reactivity of medium-sized organic molecules, including heterocyclic systems similar to 1,4-oxazepane (B1358080). nih.govresearchgate.net

The first step in a computational study is typically geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. For 1,4-Oxazepane-6-carbonitrile hydrochloride, this would be performed using a selected DFT functional, such as B3LYP or M06-2X, paired with a suitable basis set like 6-311++G(d,p). nih.govmdpi.com The optimization yields key structural parameters.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes examining the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. The molecular electrostatic potential (MEP) map can also be calculated to identify electron-rich and electron-poor regions, indicating sites susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Structural and Electronic Parameters from DFT Calculations This interactive table showcases typical data obtained from geometry optimization and electronic structure analysis of a 1,4-oxazepane derivative.

| Parameter | Predicted Value | Description |

| C-O Bond Length (ether) | ~1.43 Å | The length of the single bond between carbon and the ring oxygen. |

| C-N Bond Length | ~1.47 Å | The length of the single bond between carbon and the ring nitrogen. |

| C≡N Bond Length | ~1.15 Å | The length of the triple bond in the carbonitrile group. |

| Ring Strain Energy | 5-8 kcal/mol | Estimated energy of instability due to the seven-membered ring structure, calculated relative to an acyclic analogue. nih.gov |

| HOMO Energy | -7.0 to -8.0 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |

| LUMO Energy | -0.5 to -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 6.0 to 7.0 eV | The energy difference between HOMO and LUMO, which relates to chemical reactivity and stability. |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. For the synthesis of this compound, theoretical calculations can model the key ring-forming cyclization step. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. nih.gov This profile reveals the thermodynamics (ΔG) and kinetics (activation energy, ΔG‡) of the reaction, allowing for a comparison of different possible pathways. mdpi.com For instance, DFT studies on similar cyclizations have shown that the activation barrier for forming seven-membered rings can be relatively low, though the thermodynamics may be less favorable than for five- or six-membered rings. mdpi.com

A critical aspect of mapping reaction pathways is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. researchgate.net For the intramolecular cyclization leading to the 1,4-oxazepane ring, TS search algorithms are employed to locate this saddle point on the potential energy surface. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency in the calculated frequency spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the approach of the nucleophilic nitrogen or oxygen atom to the electrophilic carbon to form the new ring bond.

While DFT is widely used, other quantum mechanical methods can also be applied. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization and can offer a higher level of theory for benchmarking DFT results, particularly for calculating strain energies. nih.gov However, they are more computationally demanding.

Semi-empirical methods, which use parameters derived from experimental data, offer a much faster but less accurate alternative. These methods can be useful for preliminary explorations of large conformational spaces before refining the results with more robust DFT or ab initio calculations.

Density Functional Theory (DFT) Studies

Conformational Analysis of the Seven-Membered Ring

Seven-membered rings are known for their significant conformational flexibility, which can lead to multiple low-energy conformational states. rsc.org Unlike the well-defined chair conformation of cyclohexane, the 1,4-oxazepane ring can exist in several arrangements, such as chair, boat, and twist-boat forms. nih.gov The specific substituents on the ring, in this case, the carbonitrile group, will influence the relative stability of these conformers.

Computational methods are essential for exploring this complex conformational landscape. A systematic conformational search can be performed, followed by geometry optimization and energy calculation for each identified conformer using DFT. Experimental studies on related chiral 1,4-oxazepane derivatives have suggested that the ring scaffold often exists in the most energetically favorable chair conformation. rsc.orgrsc.org However, studies on similar 1,4-diazepane systems have also identified low-energy twist-boat conformations, indicating that the energetic landscape can be subtle. nih.gov Theoretical calculations can quantify the energy differences between these forms and the barriers to their interconversion.

Table 2: Relative Energies of 1,4-Oxazepane Ring Conformations This interactive table presents hypothetical relative energies for the principal conformations of a substituted 1,4-oxazepane ring, as would be determined by DFT calculations.

| Conformation | Relative Energy (kcal/mol) | Key Geometric Features |

| Chair (C) | 0.00 | Generally the lowest energy form for similar heterocycles. rsc.org |

| Twist-Chair (TC) | 1.5 - 3.0 | An intermediate form between Chair and Twist-Boat. |

| Twist-Boat (TB) | 2.5 - 5.0 | Can be a low-energy conformer, sometimes stabilized by intramolecular interactions. nih.gov |

| Boat (B) | 5.0 - 7.0 | Typically a higher energy conformer or a transition state between other forms. |

This analysis is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. Understanding the preferred conformation of this compound is therefore essential for rationalizing its interactions with biological targets.

Ring Puckering and Conformational Isomerism

The 1,4-oxazepane ring, being a seven-membered heterocycle, is characterized by a high degree of conformational flexibility. Unlike smaller rings, which have more rigid structures, seven-membered rings can adopt a variety of puckered conformations to minimize steric and torsional strain. The primary low-energy conformations available to the 1,4-oxazepane ring are the chair, boat, and twist-boat forms.

The puckering of the ring can be described by a set of puckering coordinates, which define the displacement of each atom from a mean plane. The presence of the oxygen and nitrogen heteroatoms, with their different bond lengths and angles compared to carbon, introduces asymmetry into the ring and influences the puckering parameters. The protonation of the nitrogen atom to form the hydrochloride salt will further impact the geometry and electronic distribution within the ring, likely favoring conformations where the bulky hydrochloride group occupies a pseudo-equatorial position to minimize steric hindrance.

Energy Minimization and Stability of Conformers

To determine the relative stability of the different conformers of this compound, energy minimization calculations are essential. These calculations, typically performed using density functional theory (DFT) or other high-level ab initio methods, can predict the geometries and relative energies of the various conformational isomers.

The chair, boat, and twist-boat conformers represent local minima on the potential energy surface of the molecule. The relative energies of these conformers are influenced by a combination of factors, including angle strain, torsional strain, and transannular interactions. A hypothetical energy profile for the conformers of this compound is presented in Table 1.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Twist-Boat | 0.00 | C2-N1-C7-C6: 65, O4-C5-C6-C7: -70 |

| Chair | 1.5 - 2.5 | C2-N1-C7-C6: 55, O4-C5-C6-C7: -60 |

| Boat | 4.0 - 5.0 | C2-N1-C7-C6: 0, O4-C5-C6-C7: 0 |

Note: These values are hypothetical and intended for illustrative purposes, based on trends observed in similar seven-membered heterocyclic systems.

The twist-boat is predicted to be the global minimum, with the chair conformer lying slightly higher in energy. The boat conformation is expected to be the least stable due to significant steric clashes between the "flagpole" atoms. The energy barriers between these conformers are typically low, allowing for rapid interconversion at room temperature.

Influence of the Carbonitrile Group on Ring Conformation

The presence of the carbonitrile (-C≡N) group at the 6-position is expected to have a significant impact on the conformational preferences of the 1,4-oxazepane ring. The carbonitrile group is sterically demanding and possesses a strong dipole moment. Its influence can be analyzed in terms of both steric and electronic effects.

Steric Effects: The bulky nature of the carbonitrile group will favor conformations where it occupies a pseudo-equatorial position. In a chair-like conformation, an axial placement of the carbonitrile group would lead to significant 1,3-diaxial interactions with the axial hydrogens on C2 and C5, destabilizing this arrangement. In a twist-boat conformation, the carbonitrile group can adopt a position that minimizes its interactions with other ring atoms.

Electronic Effects: The carbonitrile group is strongly electron-withdrawing. This can influence the geometry of the ring by altering bond lengths and angles in its vicinity. Furthermore, the lone pair of electrons on the nitrogen of the carbonitrile group can participate in hyperconjugative interactions with adjacent C-H or C-C bonds, which can subtly influence the conformational equilibrium. The linear geometry of the C-C≡N fragment also imposes constraints on the local geometry of the ring.

Table 2: Predicted Conformational Population of this compound at 298 K

| Conformer | Population (%) |

|---|---|

| Twist-Boat (CN equatorial) | ~ 70-80 |

| Chair (CN equatorial) | ~ 15-25 |

| Others | < 5 |

Note: These values are hypothetical and intended for illustrative purposes.

Mechanistic Studies of 1,4-Oxazepane-6-carbonitrile Reactions

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction pathways, and the factors that control selectivity.

Reaction Mechanism Elucidation using Computational Tools

The synthesis of 1,4-oxazepane derivatives can be achieved through various synthetic routes. Computational tools, particularly DFT, can be employed to elucidate the mechanisms of these reactions. For instance, in a potential synthesis involving the cyclization of an amino alcohol derivative, computational modeling could be used to:

Map the Potential Energy Surface: By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

Identify Transition States: Locating the transition state structures allows for the determination of activation energies, which are crucial for understanding reaction rates. Vibrational frequency analysis is used to confirm that a located structure is a true transition state (characterized by a single imaginary frequency).

Analyze Reaction Intermediates: The structures and stabilities of any intermediates along the reaction pathway can be investigated.

Catalytic Cycle Analysis

Many synthetic methods for constructing heterocyclic rings involve catalytic cycles. Computational studies can be instrumental in understanding the intricate steps of these cycles. For a hypothetical catalytic synthesis of a 1,4-oxazepane derivative, computational analysis could involve:

Modeling Catalyst-Substrate Interactions: Understanding how the catalyst binds to the substrate is the first step in elucidating the catalytic cycle.

Investigating Key Catalytic Steps: Each step of the cycle, such as oxidative addition, migratory insertion, and reductive elimination in the case of a metal-catalyzed reaction, can be modeled to understand its energetics and mechanism.

Determining the Rate-Determining Step: By comparing the activation energies of all the steps in the cycle, the rate-determining step can be identified, providing valuable information for optimizing reaction conditions.

A plausible catalytic cycle for the formation of a related benzo-1,4-oxazepine derivative involves a copper catalyst. rsc.org Computational analysis of such a cycle would involve calculating the energies of all intermediates and transition states to map out the complete energy profile.

Regioselectivity and Stereoselectivity Predictions

In reactions where multiple products can be formed, computational chemistry can be used to predict the regioselectivity and stereoselectivity. For the synthesis of substituted 1,4-oxazepanes, the formation of different regioisomers or stereoisomers is often possible.

For example, in the haloetherification reaction to form an oxazepane ring, the regioselectivity of the ring closure is a critical factor. nih.gov Computational studies can be used to model the different possible transition states leading to the various regioisomers. By comparing the activation energies of these transition states, the preferred reaction pathway and the major product can be predicted. nih.govlibretexts.org

Similarly, if the reaction creates new stereocenters, computational modeling can predict the stereochemical outcome. This is achieved by comparing the energies of the diastereomeric transition states. The transition state with the lower energy will correspond to the major diastereomer formed. These predictions are invaluable for designing synthetic strategies that lead to the desired isomer with high selectivity. nih.govlibretexts.org

Table 3: Hypothetical Computational Prediction of Regioselectivity in an Oxazepane Ring-Forming Reaction

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| 7-endo Cyclization | 15.2 | > 95% |

| 6-exo Cyclization | 20.5 | < 5% |

Note: These values are hypothetical and intended for illustrative purposes.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations serve as powerful computational tools to investigate the behavior of molecules at an atomic level. For this compound, these techniques can provide profound insights into its conformational landscape, reaction pathways, and interactions with its environment. While specific molecular dynamics studies on this exact compound are not extensively documented in publicly available literature, the principles and methodologies can be applied based on studies of related heterocyclic systems.

The synthesis of the 1,4-oxazepane ring is a critical aspect of its chemistry. Molecular dynamics (MD) simulations can be employed to understand the intricate details of the cyclization reactions that form this seven-membered heterocycle. Such simulations can model the reaction pathway, identify transition states, and determine the factors influencing reaction efficiency.

For instance, studies on the cyclization of related poly(2-oxazine)s have utilized MD simulations to explore how polymer structure affects cyclization efficiency. rsc.org These simulations analyze polymer conformations, radii of gyration, and the distances between the reactive ends of the molecule to predict the favorability of ring formation. rsc.org It is hypothesized that increased backbone flexibility and solvation lead to more frequent and closer contact between the polymer termini, thereby promoting intramolecular cyclization. rsc.org A similar approach could be applied to model the formation of the 1,4-oxazepane ring, providing valuable information for optimizing synthetic routes. Quasiclassical molecular dynamics simulations have also been used to explore bifurcating potential energy surfaces in pericyclic reactions, which can predict product ratios in complex reaction pathways. nih.gov

Density Functional Theory (DFT) calculations are another powerful tool for elucidating reaction mechanisms. For related benzimidazole (B57391) fused-1,4-oxazepines, DFT has been used to propose plausible reaction mechanisms, identifying key intermediates and transition states, such as the formation of a tertiary carbocation followed by intramolecular nucleophilic attack to form the oxazepine ring. mdpi.com These computational methods could similarly be applied to investigate the synthetic pathways leading to 1,4-Oxazepane-6-carbonitrile.

A hypothetical simulation of the cyclization to form a 1,4-oxazepane ring might involve the parameters outlined in the table below.

| Simulation Parameter | Hypothetical Value/Method | Purpose |

| Force Field | GROMOS, AMBER, or similar | To define the potential energy of the system. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | To simulate the effect of the solvent environment on the reaction. |

| Temperature | 298 K (or reaction temperature) | To simulate reaction conditions. |

| Pressure | 1 atm | To simulate reaction conditions. |

| Simulation Time | Nanoseconds to microseconds | To observe the dynamics of the cyclization process. |

| Analysis Methods | RMSD, Radius of Gyration, End-to-end distance | To characterize the conformational changes leading to cyclization. |

The hydrochloride salt form of 1,4-Oxazepane-6-carbonitrile introduces strong intermolecular interactions that significantly influence its physical and chemical properties. Amine salts are highly polar and engage in strong intermolecular bonding. spectroscopyonline.com The primary interactions are ionic and hydrogen bonding.

The nitrogen atom of the 1,4-oxazepane ring is protonated, forming a positively charged ammonium (B1175870) center. This positive charge is balanced by the negatively charged chloride ion. spectroscopyonline.com This ionic interaction is a dominant force in the crystal lattice of the solid state.

The key intermolecular interactions are summarized in the table below.

| Interaction Type | Donor | Acceptor | Significance |

| Ionic Bonding | Protonated Amine (N+) | Chloride Ion (Cl-) | Primary force holding the salt together. spectroscopyonline.com |

| Hydrogen Bonding | Protonated Amine (N-H+) | Chloride Ion (Cl-) | Strong interaction contributing to crystal lattice energy. |

| Hydrogen Bonding | Protonated Amine (N-H+) | Oxazepane Oxygen (O) | Influences molecular packing and conformation. |

| Hydrogen Bonding | Protonated Amine (N-H+) | Nitrile Nitrogen (N) | Further stabilizes the crystal structure. |

| Dipole-Dipole | Nitrile Group (C≡N) | Neighboring Polar Groups | Weaker interactions contributing to overall stability. |

These strong intermolecular forces are responsible for the typically crystalline nature and higher melting points of amine hydrochlorides compared to their free base forms. They also confer water solubility, which is a crucial property for many pharmaceutical applications. spectroscopyonline.com

Theoretical Structure-Activity Relationship (SAR) Studies based on Structural Features

Theoretical Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. For this compound, a theoretical SAR can be constructed by considering the contributions of the 1,4-oxazepane scaffold and the carbonitrile substituent.